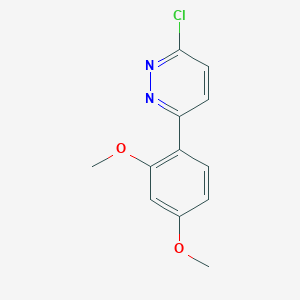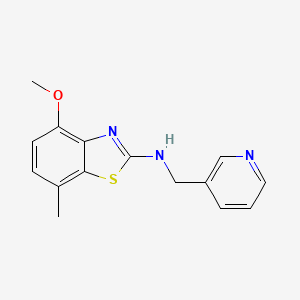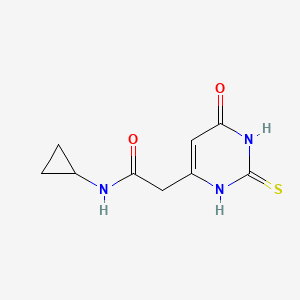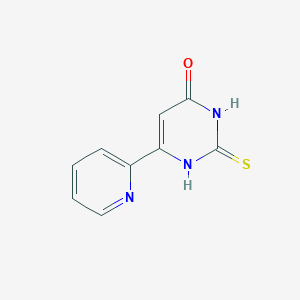
2-Methyl-6-p-tolyl-quinoline-3-carboxylic acid (4-methoxyphenyl)-amide
Vue d'ensemble
Description
2-Methyl-6-p-tolyl-quinoline-3-carboxylic acid (4-methoxyphenyl)-amide, also known as MPQA, is a heterocyclic compound with a wide range of applications in scientific research. MPQA is a compound of interest due to its ability to modulate biological processes such as cell proliferation, gene expression, and apoptosis. It has been used in a variety of laboratory experiments, including those related to cancer, inflammation, and neurodegenerative diseases.
Applications De Recherche Scientifique
Synthesis and Chemical Analysis
Chemical Synthesis and QSAR Model Development : Ukrainets et al. (2010) explored the synthesis of quinoline-3-carboxylic acid N-R-amides with a p-methoxyphenyl substituent. They aimed to deduce a structure-biological dependence, discussing the effects on the excretory function of the kidney and constructing a QSAR model suitable for predicting diuretic activity of novel quinolinecarboxylic acid N-R-amides (Ukrainets, Bereznyakova, Grinevich, Kuz'min, & Artemenko, 2010).
Novel Syntheses for Pharmacological Targets : Horchler et al. (2007) reported the synthesis of novel quinolone and quinoline-2-carboxylic acid (4-morpholin-4-yl-phenyl)amides, highlighting a late-stage diversification approach that led to potent 5HT1B antagonists, which may indicate potential in neurological or psychological conditions treatment (Horchler, McCauley, Hall, Snyder, Moore, Hudzik, & Chapdelaine, 2007).
Biological Activities and Potential Applications
- Antiproliferative Activity : Cankara Pirol et al. (2014) synthesized novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid, assessing their antiproliferative activities against human cancer cell lines. Notably, one compound exhibited significant cytotoxic activity, indicating potential in cancer treatment (Cankara Pirol, Çalışkan, Durmaz, Atalay, & Banoglu, 2014).
Advanced Materials and Analytical Techniques
- Fluorophore Development for Biomedical Analysis : Hirano et al. (2004) developed a novel fluorophore, 6-methoxy-4-quinolone, showcasing strong fluorescence across a wide pH range in aqueous media. This fluorophore's stability and fluorescence characteristics make it suitable for biomedical analysis, including fluorescent labeling and detection in various biological contexts (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-methyl-6-(4-methylphenyl)quinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-16-4-6-18(7-5-16)19-8-13-24-20(14-19)15-23(17(2)26-24)25(28)27-21-9-11-22(29-3)12-10-21/h4-15H,1-3H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBQKEZUVPCLBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=CC(=C(N=C3C=C2)C)C(=O)NC4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-p-tolyl-quinoline-3-carboxylic acid (4-methoxyphenyl)-amide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[5-(3-Methoxyphenyl)isoxazol-3-yl]methanol](/img/structure/B1415383.png)

![Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B1415385.png)
![4-cyclopropyl-1-(2,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1415386.png)


![{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B1415393.png)

![3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1415396.png)

![[2-(4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine](/img/structure/B1415398.png)
![tert-butyl N-[2-(2-methylindol-1-yl)ethyl]carbamate](/img/structure/B1415401.png)
![7-phenyl-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1415405.png)